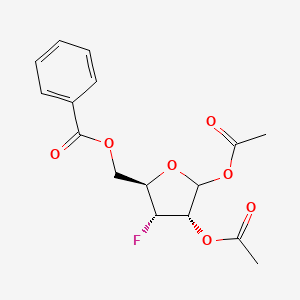

1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C16H17FO7 |

|---|---|

Peso molecular |

340.30 g/mol |

Nombre IUPAC |

[(2R,3R,4S)-4,5-diacetyloxy-3-fluorooxolan-2-yl]methyl benzoate |

InChI |

InChI=1S/C16H17FO7/c1-9(18)22-14-13(17)12(24-16(14)23-10(2)19)8-21-15(20)11-6-4-3-5-7-11/h3-7,12-14,16H,8H2,1-2H3/t12-,13-,14-,16?/m1/s1 |

Clave InChI |

JMEMYKBTQDHFEB-QFBZGTDSSA-N |

SMILES isomérico |

CC(=O)O[C@@H]1[C@@H]([C@H](OC1OC(=O)C)COC(=O)C2=CC=CC=C2)F |

SMILES canónico |

CC(=O)OC1C(C(OC1OC(=O)C)COC(=O)C2=CC=CC=C2)F |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose

This guide provides a comprehensive overview of the anticipated physicochemical properties of 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose, a fluorinated carbohydrate of significant interest in medicinal chemistry and drug development. As a key nucleoside analogue, understanding its properties is paramount for its application in the synthesis of novel therapeutic agents. This document outlines the structural features, expected physical characteristics, and the analytical methodologies crucial for its characterization, drawing upon established principles of carbohydrate chemistry and an analysis of closely related compounds.

Introduction: The Significance of Fluorinated Carbohydrates

Fluorination of carbohydrates is a powerful strategy in medicinal chemistry to modulate their biological activity. The introduction of a fluorine atom, a bioisostere of a hydroxyl group, can significantly alter the physicochemical properties of a sugar moiety. These alterations include changes in lipophilicity, metabolic stability, and conformational preferences, which can, in turn, influence the binding affinity of the parent nucleoside to its target enzymes or receptors. This compound serves as a versatile building block in the synthesis of such modified nucleosides, making a thorough understanding of its properties essential for researchers in the field.

Molecular Structure and Key Features

IUPAC Name: (2R,3R,4R,5S)-2,4-diacetoxy-5-(benzoyloxymethyl)tetrahydrofuran-3-yl fluoride

Molecular Formula: C₁₆H₁₇FO₇

Molecular Weight: 340.30 g/mol

The structure of this compound is characterized by a D-ribofuranose core. The hydroxyl groups at positions 1 and 2 are protected with acetyl groups, while the primary hydroxyl group at position 5 is protected with a benzoyl group. The key modification is the replacement of the hydroxyl group at the 3-position with a fluorine atom. This substitution introduces a stereocenter with an inverted configuration compared to the parent ribose.

The strategic placement of protecting groups is critical for its utility in synthesis. The acetyl groups at C1 and C2 can be selectively removed under different conditions than the more stable benzoyl group at C5, allowing for regioselective modifications.

Anticipated Physicochemical Properties

While specific experimental data for this compound is not widely published, we can infer its properties based on the behavior of analogous structures.

Data Summary Table:

| Property | Anticipated Value/Characteristic | Rationale/Supporting Evidence |

| Appearance | White to off-white crystalline solid | Based on the typical appearance of similar protected sugars. |

| Melting Point | Expected to be a defined, sharp melting point | Crystalline solids typically exhibit sharp melting points. The exact value would require experimental determination. |

| Solubility | Soluble in a range of organic solvents such as DMSO (100 mg/mL), dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in alcohols and likely insoluble in water.[1] | The presence of acetyl and benzoyl protecting groups significantly increases the lipophilicity of the molecule, rendering it soluble in nonpolar organic solvents.[1] |

| Optical Rotation | Expected to exhibit optical activity | The molecule is chiral and therefore will rotate plane-polarized light. The specific rotation would need to be determined experimentally. |

Proposed Synthetic Strategy and Rationale

The synthesis of this compound can be envisioned to start from a readily available precursor, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose. The choice of starting material and the sequence of reactions are dictated by the need for regioselective fluorination and protection/deprotection steps.

Experimental Workflow:

References

Unraveling the Stereochemistry: A Technical Guide to the Structure Elucidation of 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose

Introduction: The Significance of Fluorinated Ribofuranose Derivatives

In the landscape of modern drug discovery and chemical biology, fluorinated carbohydrates have emerged as pivotal molecular entities. The strategic incorporation of fluorine into a carbohydrate scaffold can profoundly influence its conformational preferences, metabolic stability, and interactions with biological targets.[1] The subject of this guide, 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose, is a key synthetic intermediate in the preparation of various nucleoside analogues with potential therapeutic applications, including antiviral and anticancer agents.[2][3] Its precise stereochemical and conformational identity is paramount to understanding its reactivity and its utility in the synthesis of stereochemically pure target molecules.

This in-depth technical guide provides a comprehensive overview of the analytical methodologies and logical framework required for the complete structure elucidation of this fluorinated ribofuranose derivative. We will delve into the core principles of advanced spectroscopic techniques, emphasizing not just the "what" but the "why" behind the experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

The Elucidation Pathway: A Multi-faceted Analytical Approach

The definitive determination of the structure of this compound hinges on a synergistic application of several powerful analytical techniques. The primary tools in our arsenal are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and single-crystal X-ray crystallography. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Diagram 1: The Structure Elucidation Workflow

Caption: A logical workflow for the structure elucidation of the target molecule.

Part 1: Synthesis and Initial Characterization

A plausible synthetic route to this compound would commence from D-ribose.[4][5] The key steps would involve the introduction of the fluorine at the C3 position, followed by the protection of the hydroxyl groups with acetyl and benzoyl moieties.

Experimental Protocol: Synthesis

-

Fluorination of a Suitably Protected Ribofuranose Precursor: A common method for introducing fluorine is the use of a deoxyfluorination reagent such as diethylaminosulfur trifluoride (DAST) on a precursor with a free hydroxyl group at the C3 position and other hydroxyls protected.[6]

-

Benzoylation of the C5 Hydroxyl: The primary hydroxyl at the C5 position can be selectively protected using benzoyl chloride in the presence of a base like pyridine.

-

Acetylation of C1 and C2 Hydroxyls: The remaining hydroxyl groups at the anomeric (C1) and C2 positions can be acetylated using acetic anhydride in pyridine.[7]

-

Purification: The final product would be purified using column chromatography on silica gel to yield the pure anomers.

Part 2: Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is the first port of call to confirm the elemental composition of the synthesized molecule.

Expected Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z | Technique |

| [M+Na]⁺ | 365.0901 | 365.0905 | ESI-TOF |

| [M+H]⁺ | 343.1082 | 343.1086 | ESI-TOF |

Note: The expected data is based on the molecular formula C₁₆H₁₇FO₇.

Mass spectrometry also provides crucial structural information through fragmentation patterns. In the case of our target molecule, characteristic losses of the protecting groups would be expected.

Diagram 2: Predicted Mass Spectrometry Fragmentation

Caption: Predicted fragmentation pathway in positive-ion ESI-MS.

Part 3: NMR Spectroscopy - The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D correlation experiments (COSY, HSQC, HMBC), allows for the unambiguous assignment of all atoms and the determination of the relative stereochemistry and conformational preferences of the furanose ring.

¹H NMR Spectroscopy: Unraveling Proton Connectivity and Stereochemistry

The ¹H NMR spectrum will provide information on the number of different proton environments, their connectivity (through scalar coupling), and their spatial arrangement (through coupling constants).

Expected ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Expected δ (ppm) | Expected Multiplicity | Key Coupling Constants (J, Hz) |

| H-1 | ~6.2 | d | J(H1, H2) ≈ 4-5 |

| H-2 | ~5.5 | dd | J(H2, H1) ≈ 4-5, J(H2, H3) ≈ 2-3 |

| H-3 | ~5.2 | ddd | J(H3, H2) ≈ 2-3, J(H3, H4) ≈ 6-7, J(H3, F) ≈ 20-25 |

| H-4 | ~4.5 | ddd | J(H4, H3) ≈ 6-7, J(H4, H5a) ≈ 3-4, J(H4, H5b) ≈ 5-6 |

| H-5a, H-5b | ~4.6-4.8 | m | |

| Acetyl CH₃ | ~2.1, ~2.0 | s | |

| Benzoyl Ar-H | ~7.4-8.1 | m |

Note: Expected values are based on data for similar acylated and fluorinated ribofuranose derivatives.[8]

The magnitude of the vicinal proton-proton coupling constants (³JHH) is crucial for determining the dihedral angles between adjacent protons and thus the conformation of the furanose ring. Furanose rings are not planar and exist in a dynamic equilibrium between different puckered conformations, most commonly the "North" (C3'-endo) and "South" (C2'-endo) conformations. The presence of the electronegative fluorine atom at C3 will significantly influence this equilibrium.

¹⁹F NMR Spectroscopy: A Direct Probe of Fluorine's Environment

¹⁹F NMR is a highly sensitive technique that provides a direct window into the chemical environment of the fluorine atom. The chemical shift of the fluorine signal and its coupling to neighboring protons (²JHF and ³JHF) are highly informative.

Expected ¹⁹F NMR Data

| Nucleus | Expected δ (ppm) | Expected Multiplicity | Key Coupling Constants (J, Hz) |

| F-3 | ~ -200 to -210 | ddd | J(F, H3) ≈ 48-52, J(F, H2) ≈ 15-20, J(F, H4) ≈ 25-30 |

Note: Chemical shifts are referenced to CFCl₃.

The large geminal coupling constant (²J(F, H3)) and the vicinal coupling constants (³J(F, H2) and ³J(F, H4)) are diagnostic for the stereochemical orientation of the fluorine atom.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments and, importantly, the effect of the fluorine substituent on the chemical shifts of the carbon atoms in the ribofuranose ring. The C-F coupling constants (¹JCF, ²JCF, ³JCF) provide further structural confirmation.

Expected ¹³C NMR Chemical Shifts and C-F Coupling Constants

| Carbon | Expected δ (ppm) | Key C-F Coupling Constants (J, Hz) |

| C-1 | ~98 | ³J(C1, F) ≈ 3-5 |

| C-2 | ~75 | ²J(C2, F) ≈ 18-22 |

| C-3 | ~92 | ¹J(C3, F) ≈ 170-180 |

| C-4 | ~80 | ²J(C4, F) ≈ 18-22 |

| C-5 | ~64 | ³J(C5, F) ≈ 2-4 |

| Acetyl C=O | ~169, ~170 | |

| Benzoyl C=O | ~166 | |

| Acetyl CH₃ | ~21 | |

| Benzoyl Ar-C | ~128-134 |

Note: Expected values are based on data for similar fluorinated carbohydrates.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

¹H NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum.

-

¹⁹F NMR Acquisition: Acquire a 1D ¹⁹F NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled 1D ¹³C NMR spectrum.

-

2D NMR Acquisition: Acquire the following 2D spectra:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and confirming the position of the protecting groups.

-

Part 4: X-ray Crystallography for Definitive Stereochemical Assignment

While NMR provides excellent information about the structure in solution, single-crystal X-ray crystallography offers the ultimate, unambiguous determination of the solid-state structure, including the absolute configuration.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a solvent system (e.g., ethyl acetate/hexane).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data.

The resulting crystal structure would provide precise bond lengths, bond angles, and torsion angles, definitively confirming the D-ribofuranose configuration, the stereochemistry at each chiral center, and the conformation of the furanose ring in the solid state.

Conclusion: A Synergistic Approach to Structural Certainty

The structure elucidation of this compound is a prime example of the power of a multi-technique analytical approach. While mass spectrometry provides the foundational confirmation of the molecular formula, it is the intricate details gleaned from a suite of NMR experiments that truly illuminate the molecule's connectivity, stereochemistry, and conformational dynamics in solution. Finally, single-crystal X-ray crystallography can provide the definitive and irrefutable proof of the solid-state structure. By carefully applying these techniques and logically interpreting the resulting data, researchers can proceed with confidence in the structural integrity of this valuable synthetic intermediate, paving the way for its successful application in the development of novel therapeutics.

References

- 1. This compound | Health System Action Network Lab [health.gentaur.com]

- 2. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]

- 3. cheminfographic.wordpress.com [cheminfographic.wordpress.com]

- 4. Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rsc.org [rsc.org]

- 8. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Hydroxytamoxifen: Properties, Mechanisms, and Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Resolving a Case of Mistaken Identity

It is imperative to first address a critical point of clarification regarding CAS number 4613-71-2. While this number was the initial query, our comprehensive search reveals that it is primarily associated with 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose , a reactant used in the synthesis of aminooxopyridopyrimidine nucleosides with antitumor cytotoxicity.[1][2] However, the vast body of scientific literature and the context of the user's request for a guide aimed at drug development professionals strongly suggest that the intended subject of inquiry is the pharmacologically significant molecule, 4-Hydroxytamoxifen (4-OHT) . 4-OHT is the active metabolite of Tamoxifen and a potent Selective Estrogen Receptor Modulator (SERM).[3][4][5] This guide will, therefore, focus on the properties and uses of 4-Hydroxytamoxifen, a compound of immense interest in cancer research, molecular biology, and drug development.

Section 1: Core Properties of 4-Hydroxytamoxifen

4-Hydroxytamoxifen, a racemic compound, is the primary active metabolite of the widely used breast cancer drug, Tamoxifen.[5][6] Its significantly higher affinity for estrogen receptors (ERs) compared to its parent compound makes it a cornerstone in the study of estrogen signaling and the development of endocrine therapies.[7][8]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 4-OHT is fundamental for its effective use in experimental settings.

| Property | Value | Source |

| Chemical Name | 4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | [5] |

| Synonyms | Afimoxifene, 4-OH-Tamoxifen, (Z)-4-Hydroxytamoxifen | [4][5][6][9] |

| Molecular Formula | C26H29NO2 | [5][8] |

| Molecular Weight | 387.51 g/mol | [5][7][8] |

| CAS Number | 68392-35-8 (unspecified isomer), 68047-06-3 (Z isomer) | [8] |

| Solubility | Soluble in ethanol (20 mg/ml, with heating), methanol (10 mg/ml), and DMSO (100 mM).[8][10][11] | |

| Storage | Store at -20°C, desiccated and protected from light.[5][8][10] Solutions should be freshly prepared and protected from light.[10][12] |

Isomeric Considerations: The Significance of (Z)-4-Hydroxytamoxifen

4-Hydroxytamoxifen exists as geometric isomers, with the (Z)-isomer (trans) exhibiting significantly higher antiestrogenic potency than the (E)-isomer (cis).[8] The (Z)-isomer is the biologically active form responsible for its therapeutic effects.[10] Therefore, for research applications requiring precise and potent ER modulation, the use of isomerically pure (Z)-4-Hydroxytamoxifen is highly recommended.[11]

Section 2: Mechanism of Action - A Tale of Two Pathways

The pharmacological effects of 4-Hydroxytamoxifen are multifaceted, extending beyond its classical role as an estrogen receptor antagonist. Its actions can be broadly categorized into ER-dependent and ER-independent pathways.

ER-Dependent Signaling: The Canonical Pathway

As a SERM, 4-OHT exhibits tissue-specific agonist and antagonist effects on estrogen receptors.[5][13][14] In breast cancer cells, it acts as an antagonist, competitively binding to ERα and ERβ.[13][15] This binding induces a conformational change in the receptor, preventing its interaction with coactivator proteins and subsequent transcription of estrogen-responsive genes, ultimately leading to cell cycle arrest and apoptosis.[16]

Figure 1: Canonical ER-dependent antagonistic pathway of 4-Hydroxytamoxifen.

ER-Independent Signaling: Expanding the Therapeutic Horizon

Emerging evidence highlights the ability of 4-OHT to induce cytotoxic effects in an ER-independent manner, broadening its potential therapeutic applications.[3] These non-canonical pathways involve a complex interplay of various signaling cascades:

-

G Protein-Coupled Estrogen Receptor 1 (GPER/GPR30) Activation: 4-OHT can activate GPER, leading to the modulation of downstream signaling pathways such as MAPK/ERK and PI3K/Akt.[3]

-

Induction of Reactive Oxygen Species (ROS): 4-OHT can trigger oxidative stress, leading to the activation of the JNK/c-Jun pathway and ultimately apoptosis.[17]

-

Mitochondrial Dysfunction: 4-OHT can directly impact mitochondrial function, contributing to cell death.[3][16]

-

Modulation of Kinase Pathways: It can alter the activity of various kinases, including those involved in growth factor signaling. For instance, it can affect epidermal growth factor (EGF) and insulin-like growth factor-1 (IGF-1) receptor signaling.[9]

Figure 2: Key ER-independent signaling pathways modulated by 4-Hydroxytamoxifen.

Section 3: Applications in Research and Drug Development

The unique properties of 4-Hydroxytamoxifen have made it an indispensable tool in various research domains.

Conditional Gene Editing: The Cre-LoxP System

4-OHT is widely used to induce temporal and spatial control of gene expression in transgenic mouse models expressing the Cre-ERt2 fusion protein.[4][18][19] The Cre recombinase is fused to a mutated ligand-binding domain of the estrogen receptor, rendering it inactive and sequestered in the cytoplasm.[18] Upon administration of 4-OHT, the Cre-ERt2 protein translocates to the nucleus, where it excises or inverts DNA sequences flanked by loxP sites, leading to gene knockout or activation.[18] This system is invaluable for studying genes that are embryonically lethal or have pleiotropic effects.[20]

Cancer Research: Beyond Breast Cancer

While its primary clinical use is in ER-positive breast cancer, research is exploring the efficacy of 4-OHT in other malignancies. Studies have shown its ability to inhibit the proliferation of multiple myeloma cells by inducing G1 cell cycle arrest and apoptosis. Its ER-independent cytotoxic effects also suggest potential applications in ER-negative cancers.

CRISPR-Cas9 Gene Editing

Recent advancements have incorporated 4-OHT into inducible CRISPR-Cas9 systems.[11][21] By fusing the Cas9 nuclease to the ER ligand-binding domain, its gene-editing activity can be controlled by the administration of 4-OHT, offering a higher degree of specificity and reducing off-target effects.[11][21]

Section 4: Experimental Protocols

The following protocols provide a starting point for researchers utilizing 4-Hydroxytamoxifen in their experiments. Optimization may be required based on the specific cell type or animal model.

In Vitro Protocol: Induction of Cre-ERt2 in Cell Culture

Objective: To induce Cre-mediated recombination in cultured cells expressing a Cre-ERt2 fusion protein.

Materials:

-

4-Hydroxytamoxifen powder

-

Ethanol (100%, non-denatured) or DMSO

-

Sterile microcentrifuge tubes

-

Cell culture medium

-

Cells expressing the Cre-ERt2 fusion protein

Procedure:

-

Preparation of 4-OHT Stock Solution (10 mM in Ethanol):

-

Treatment of Cells:

-

Thaw an aliquot of the 4-OHT stock solution.

-

Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (typically ranging from 0.1 to 2 µM).[18] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line.[18]

-

Remove the existing medium from the cells and replace it with the 4-OHT-containing medium.

-

Incubate the cells for the desired duration (e.g., 24-72 hours).

-

-

Analysis:

-

Following incubation, analyze the cells for the desired outcome (e.g., reporter gene expression, target gene knockout).

-

In Vivo Protocol: Induction of Cre-ERt2 in Mice

Objective: To induce Cre-mediated recombination in transgenic mice expressing a Cre-ERt2 fusion protein.

Materials:

-

4-Hydroxytamoxifen powder

-

Ethanol (100%, non-denatured)

-

Sterile microcentrifuge tubes or vials

-

Syringes and needles for intraperitoneal (IP) injection

Procedure:

-

Preparation of 4-OHT Solution for Injection (10 mg/mL):

-

Dissolve 4-Hydroxytamoxifen in ethanol to a concentration of 20 mg/mL.[12] This may require vortexing and warming.

-

Add an equal volume of corn oil or sunflower oil to the ethanol solution.[12]

-

Evaporate the ethanol using a vacuum centrifuge (SpeedVac) until the solution is clear.[12]

-

The final concentration of 4-OHT in oil will be 10 mg/mL. This solution should be freshly prepared.[12]

-

-

Administration:

-

Weigh the mouse to determine the correct dosage. A typical dose is 50-80 mg/kg body weight.[22]

-

Administer the 4-OHT solution via intraperitoneal (IP) injection.[22]

-

The injection schedule (e.g., once daily for 5 consecutive days) should be optimized based on the specific Cre-ERt2 line and the desired level of recombination.[22]

-

-

Post-Injection Monitoring:

-

Monitor the mice for any adverse reactions.

-

Allow sufficient time for recombination and subsequent protein turnover before analyzing the target tissue.

-

Section 5: Conclusion and Future Directions

4-Hydroxytamoxifen has evolved from being solely the active metabolite of a breast cancer drug to a versatile and powerful tool in molecular and cellular biology. Its ability to conditionally control gene expression has revolutionized the study of gene function in vivo. Future research will likely focus on refining the delivery and specificity of 4-OHT-inducible systems, as well as further exploring its therapeutic potential in a broader range of diseases. The continued investigation of its ER-independent mechanisms will undoubtedly unveil new therapeutic targets and strategies for drug development.

References

- 1. 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose | 4613-71-2 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 4-Hydroxytamoxifen [bio-gems.com]

- 6. 4-Hydroxytamoxifen | C26H29NO2 | CID 449459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Mechanisms of 4-hydroxytamoxifen anti-growth factor activity in breast cancer cells: alterations of growth factor receptor binding sites and tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdn.stemcell.com [cdn.stemcell.com]

- 11. (Z)-4-Hydroxytamoxifen (Z-4-OHT) | Genome editing compound | Hello Bio [hellobio.com]

- 12. Drug preparation [bio-protocol.org]

- 13. 4-Hydroxytamoxifen is an isoform-specific inhibitor of orphan estrogen-receptor-related (ERR) nuclear receptors beta and gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. stemcell.com [stemcell.com]

- 15. Mechanism of the estrogen receptor interaction with 4-hydroxytamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 4-Hydroxytamoxifen inhibits proliferation of multiple myeloma cells in vitro through down-regulation of c-Myc, up-regulation of p27Kip1, and modulation of Bcl-2 family members - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. lumiprobe.com [lumiprobe.com]

- 20. benchchem.com [benchchem.com]

- 21. (Z)-4-Hydroxytamoxifen | Estrogen and Related Receptors | Tocris Bioscience [tocris.com]

- 22. Tamoxifen Administration in Transgenic Mice [protocols.io]

The Core Mechanism of 3'-Deoxy-3'-Fluoro-D-Ribofuranose Compounds: A Technical Guide for Drug Development Professionals

Abstract

3'-Deoxy-3'-fluoro-D-ribofuranose nucleoside analogs represent a pivotal class of therapeutic agents, exhibiting a broad spectrum of antiviral and anticancer activities. Their efficacy is rooted in a sophisticated mechanism of action that leverages and subverts cellular and viral enzymatic pathways. This technical guide provides an in-depth exploration of the molecular journey of these compounds, from cellular uptake to their ultimate role as potent inhibitors of nucleic acid synthesis. We will dissect the critical steps of phosphorylation, competitive inhibition of polymerases, and chain termination, offering a comprehensive understanding for researchers and drug development professionals. Detailed experimental protocols and visual workflows are provided to empower further investigation and application of this promising class of molecules.

Introduction: The Strategic Advantage of the 3'-Fluoro Modification

Nucleoside analogs have long been a cornerstone of antiviral and anticancer chemotherapy.[1] The strategic incorporation of a fluorine atom at the 3' position of the ribofuranose ring imparts unique chemical and biological properties that enhance the therapeutic profile of these compounds.[1] Unlike the natural 2'-deoxyribonucleosides, which possess a 3'-hydroxyl group essential for the formation of phosphodiester bonds during DNA and RNA synthesis, the 3'-fluoro-substituted analogs present a steric and electronic impediment to this crucial step.[2] This seemingly subtle modification is the linchpin of their mechanism of action, transforming them into potent terminators of nucleic acid chain elongation.[2]

The fluorine atom's high electronegativity and small size allow it to mimic the hydroxyl group to a degree, facilitating recognition by cellular and viral enzymes.[1] However, once incorporated into a growing nucleic acid chain, the non-reactive C-F bond prevents the subsequent addition of the next nucleotide, bringing the replication process to a halt.[3] This guide will delve into the nuanced steps that govern the activation and activity of these powerful therapeutic agents.

The Cellular and Viral Odyssey: A Step-by-Step Mechanism of Action

The journey of a 3'-deoxy-3'-fluoro-D-ribofuranose compound from an extracellular prodrug to an active intracellular agent involves a series of well-orchestrated enzymatic events. Understanding this pathway is critical for optimizing drug design and predicting potential resistance mechanisms.

Cellular Uptake: Crossing the Membrane Barrier

The initial step in the mechanism of action is the transport of the nucleoside analog across the cell membrane. This process is primarily mediated by specialized protein transporters embedded in the cell membrane.[4] There are two main families of nucleoside transporters:

-

Concentrative Nucleoside Transporters (CNTs): These are sodium-dependent transporters that actively move nucleosides into the cell against a concentration gradient.

-

Equilibrative Nucleoside Transporters (ENTs): These transporters facilitate the bidirectional movement of nucleosides down their concentration gradient.

The specific transporter(s) involved can vary depending on the cell type and the specific nucleoside analog.[4] The efficiency of cellular uptake is a key determinant of the compound's overall potency.

Intracellular Activation: The Phosphorylation Cascade

Once inside the cell, the 3'-deoxy-3'-fluoro-D-ribofuranose nucleoside is a prodrug that must be converted into its active triphosphate form.[5] This activation is a three-step phosphorylation cascade catalyzed by host cell or viral kinases:

-

Monophosphorylation: A nucleoside kinase adds the first phosphate group to the 5'-hydroxyl of the ribofuranose ring, forming the 5'-monophosphate.

-

Diphosphorylation: A nucleoside monophosphate kinase then adds a second phosphate group, yielding the 5'-diphosphate.

-

Triphosphorylation: Finally, a nucleoside diphosphate kinase catalyzes the addition of the third phosphate group, resulting in the active 5'-triphosphate analog.[6]

The efficiency of each phosphorylation step can significantly impact the intracellular concentration of the active triphosphate and, consequently, the compound's therapeutic efficacy.

Caption: Intracellular activation of 3'-fluoro-nucleosides.

The Endgame: Polymerase Inhibition and Chain Termination

The active 5'-triphosphate analog of the 3'-deoxy-3'-fluoro-D-ribofuranose compound is now poised to interfere with nucleic acid synthesis. It acts as a competitive inhibitor of viral or cellular DNA and RNA polymerases.[2][4] The analog competes with the natural deoxynucleotide or ribonucleotide triphosphates for incorporation into the growing nucleic acid chain.

Due to its structural similarity to the natural substrate, the viral or cellular polymerase can recognize and incorporate the 3'-fluoro-modified nucleotide into the nascent DNA or RNA strand. However, the absence of a 3'-hydroxyl group and the presence of the stable 3'-fluoro substituent make it impossible for the polymerase to form a phosphodiester bond with the next incoming nucleotide.[3] This results in the immediate and irreversible termination of chain elongation, thereby halting viral replication or cancer cell proliferation.[2]

Caption: Mechanism of DNA/RNA chain termination.

Experimental Protocols for Mechanistic Elucidation

To rigorously characterize the mechanism of action of novel 3'-deoxy-3'-fluoro-D-ribofuranose compounds, a series of well-defined in vitro and cell-based assays are essential.

In Vitro Polymerase Inhibition Assay

This assay directly measures the ability of the triphosphate form of the nucleoside analog to inhibit the activity of a purified viral or cellular polymerase.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the purified polymerase, a template-primer nucleic acid duplex, and a mixture of the four natural dNTPs (or NTPs for RNA polymerases), with one being radiolabeled (e.g., [α-³²P]dCTP).

-

Inhibitor Addition: Add varying concentrations of the 3'-fluoro-nucleoside triphosphate analog to the reaction mixtures. Include a control reaction with no inhibitor.

-

Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at the optimal temperature for the polymerase (e.g., 37°C) for a defined period.

-

Reaction Termination: Stop the reaction by adding a quench solution containing EDTA.

-

Product Separation: Separate the radiolabeled DNA or RNA products from the unincorporated nucleotides using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Data Analysis: Visualize the products by autoradiography and quantify the amount of incorporated radiolabel. Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in polymerase activity.[1]

Cell-Based Antiviral/Anticancer Activity Assay

This assay determines the efficacy of the nucleoside analog in inhibiting viral replication or cancer cell proliferation in a cellular context.

Methodology:

-

Cell Seeding: Seed susceptible host cells (for antiviral assays) or cancer cells in a multi-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the 3'-deoxy-3'-fluoro-D-ribofuranose compound. Include a no-drug control.

-

Viral Infection (for antiviral assays): For antiviral assays, infect the cells with the target virus at a known multiplicity of infection (MOI).

-

Incubation: Incubate the plates for a period sufficient for several rounds of viral replication or for significant cell proliferation to occur in the control wells.

-

Quantification of Viral Replication or Cell Viability:

-

Antiviral Assays: Quantify the extent of viral replication using methods such as plaque reduction assays, quantitative PCR (qPCR) for viral nucleic acids, or enzyme-linked immunosorbent assays (ELISA) for viral proteins.[7]

-

Anticancer Assays: Measure cell viability using assays such as the MTT or MTS assay, which quantify metabolic activity, or by direct cell counting.

-

-

Data Analysis: Calculate the EC₅₀ (for antiviral assays) or GI₅₀ (for anticancer assays), which represents the concentration of the compound that inhibits viral replication or cell growth by 50%. Also, determine the CC₅₀ (50% cytotoxic concentration) in uninfected or non-cancerous cells to assess the compound's selectivity index (SI = CC₅₀/EC₅₀).[5]

Cellular Uptake and Phosphorylation Analysis

These studies are crucial for understanding the metabolic activation of the nucleoside analog.

Methodology:

-

Cellular Uptake:

-

Incubate cells with a radiolabeled version of the 3'-fluoro-nucleoside analog for various time points.

-

Wash the cells extensively to remove extracellular compound.

-

Lyse the cells and measure the intracellular radioactivity using scintillation counting to determine the rate and extent of uptake.[4]

-

-

Phosphorylation Analysis:

-

Incubate cells with the nucleoside analog.

-

Extract the intracellular metabolites at different time points.

-

Separate the mono-, di-, and triphosphate forms of the analog using high-performance liquid chromatography (HPLC).

-

Quantify the levels of each phosphorylated species to understand the kinetics of metabolic activation.[4]

-

Quantitative Data Summary

The following table provides a representative summary of the key parameters used to evaluate the efficacy of 3'-deoxy-3'-fluoro-D-ribofuranose compounds.

| Parameter | Description | Typical Range | Reference |

| IC₅₀ (Polymerase Inhibition) | Concentration for 50% inhibition of polymerase activity | 0.1 - 10 µM | [8] |

| EC₅₀ (Antiviral Activity) | Concentration for 50% inhibition of viral replication | 0.01 - 5 µM | [9] |

| GI₅₀ (Anticancer Activity) | Concentration for 50% inhibition of cell growth | 0.05 - 20 µM | [10] |

| CC₅₀ (Cytotoxicity) | Concentration for 50% reduction in cell viability | > 50 µM | [11] |

| Selectivity Index (SI) | CC₅₀ / EC₅₀ | > 10 | [5] |

| Kᵢ (Inhibition Constant) | A measure of the inhibitor's binding affinity to the polymerase | 0.01 - 1 µM | [8] |

Conclusion and Future Directions

3'-Deoxy-3'-fluoro-D-ribofuranose compounds have proven to be a highly successful class of therapeutic agents due to their well-defined and potent mechanism of action. By acting as chain terminators of nucleic acid synthesis, they effectively shut down the replication of viruses and the proliferation of cancer cells. The strategic placement of the 3'-fluoro group is key to their activity, allowing for recognition by polymerases while preventing further chain elongation.

Future research in this area will likely focus on several key aspects:

-

Prodrug Strategies: Designing novel prodrugs to enhance cellular uptake and targeted delivery to specific tissues or cell types.[12]

-

Overcoming Resistance: Investigating and circumventing potential mechanisms of drug resistance, such as mutations in viral polymerases or alterations in cellular nucleoside kinase activity.

-

Combination Therapies: Exploring the synergistic effects of 3'-fluoro-nucleoside analogs in combination with other therapeutic agents that have complementary mechanisms of action.

-

Structural Biology: Elucidating the high-resolution crystal structures of these analogs in complex with their target polymerases to guide the rational design of next-generation inhibitors with improved potency and selectivity.

A thorough understanding of the core mechanism of action, as detailed in this guide, is paramount for the continued development and successful clinical application of this important class of therapeutic compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00762B [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Use of a standardized cell culture assay to assess activities of nucleoside analogs against hepatitis B virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural and Kinetic Analysis of Nucleoside Triphosphate Incorporation Opposite an Abasic Site by Human Translesion DNA Polymerase η - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of inhibition of viral RNA replication by nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural insights into RNA polymerase III-mediated transcription termination through trapping poly-deoxythymidine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

The Cornerstone of Nucleoside Synthesis: A Technical Guide to Benzoylated Ribofuranose Derivatives

Abstract

This technical guide provides an in-depth literature review of benzoylated ribofuranose derivatives, compounds that form the bedrock of modern nucleoside chemistry. Addressed to researchers, medicinal chemists, and drug development professionals, this document moves beyond simple procedural outlines to explore the causal chemistry, strategic considerations, and practical applications of these vital intermediates. We will dissect the nuances of their synthesis, the rationale behind protecting group strategies, their detailed spectroscopic characterization, and their pivotal role in the construction of antiviral and anticancer therapeutics. This guide is designed to be a self-validating resource, grounding key protocols and mechanistic claims in authoritative, verifiable literature.

Introduction: The Strategic Imperative for Hydroxyl Protection

D-Ribose, a pentose sugar, is a fundamental component of life's central molecules, including RNA and ATP.[1] Its furanose form presents four hydroxyl (-OH) groups (positions C1, C2, C3, and C5), which, while essential for biological function, pose a significant challenge in synthetic chemistry. Unchecked, these nucleophilic groups would react non-selectively, thwarting any attempt at controlled chemical modification.

To achieve regioselectivity, particularly in the critical glycosylation step of nucleoside synthesis, these hydroxyl groups must be temporarily masked with protecting groups.[2][3] The benzoyl (Bz) group has emerged as a preeminent choice for this task.

Why Benzoylation? The Causality Behind the Choice:

-

Stability and Robustness: Benzoyl esters are significantly more stable than acetyl esters to acidic conditions and are less prone to intramolecular migration, a common side reaction in partially acylated sugars.[4] This stability is crucial, ensuring the protecting group survives the multiple steps of a synthetic route.

-

Crystallinity: Benzoylated derivatives are often highly crystalline solids.[5] This property is a significant practical advantage, facilitating purification by recrystallization and yielding stable, easily handled intermediates.

-

UV Activity: The aromatic nature of the benzoyl group imparts a strong UV chromophore to the molecule, simplifying reaction monitoring by techniques like Thin-Layer Chromatography (TLC) and purification by High-Performance Liquid Chromatography (HPLC).

-

Neighboring Group Participation: A benzoyl group at the C2 position can influence the stereochemical outcome of glycosylation reactions, typically favoring the formation of the desired β-anomer, which is the stereochemistry found in natural nucleosides.

This guide will focus primarily on the synthesis and application of the most pivotal of these intermediates: 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose , a versatile glycosyl donor at the heart of numerous drug discovery campaigns.[6][7]

Synthesis of Benzoylated Ribofuranose Derivatives

The most common and industrially significant route to key benzoylated ribofuranose intermediates starts from D-ribose and proceeds through a multi-step sequence. The goal is to install the benzoyl groups on the C2, C3, and C5 hydroxyls while placing a good leaving group, typically an acetate, at the anomeric C1 position.[8]

A Field-Proven Synthetic Strategy

A widely adopted three-step method starting from D-ribose provides a reliable pathway to 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.[7]

-

Anomeric Protection (Methyl Glycoside Formation): The initial step involves reacting D-ribose with methanol in the presence of an acid catalyst (e.g., HCl or H₂SO₄). This selectively functionalizes the most reactive hydroxyl group—the anomeric one—to form a mixture of methyl α/β-ribofuranosides, locking the five-membered ring structure.

-

Per-benzoylation: The remaining free hydroxyl groups (C2, C3, C5) are then acylated. This is typically achieved using benzoyl chloride in the presence of a base like pyridine. Pyridine serves a dual purpose: it acts as a nucleophilic catalyst and as a scavenger for the HCl byproduct generated during the reaction.

-

Acetolysis (Anomeric Acetylation): The final step is to replace the C1-methyl group with an acetyl group. This is accomplished through acetolysis, using a mixture of acetic anhydride and acetic acid with a strong acid catalyst like sulfuric acid. This reaction proceeds with neighboring group participation from the C2-benzoyl group, which directs the incoming acetate to the β-face, yielding the desired 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.[7]

The entire workflow is a prime example of strategic protecting group manipulation to achieve a specific synthetic target.

Comparison of Synthetic Conditions

While the D-ribose route is prevalent, variations in reagents and conditions exist, each with trade-offs in yield, cost, and environmental impact.

| Parameter | Method 1: Classical Pyridine | Method 2: Alternative Base/Solvent | Rationale / Field Insights |

| Starting Material | D-Ribose | D-Ribose | D-Ribose is the most economical and direct starting material.[7] |

| Benzoylation Base | Pyridine | K₂CO₃, Triethylamine | Pyridine is highly effective but can be difficult to remove.[8] Inorganic bases like K₂CO₃ offer easier workup but may require higher temperatures or different solvents like ethyl acetate.[7] |

| Solvent | Pyridine | Dichloromethane, Ethyl Acetate | Solvent choice impacts reaction kinetics and solubility. Chlorinated solvents are effective but raise environmental concerns. Ethyl acetate is a greener alternative. |

| Catalyst (Acetolysis) | H₂SO₄ | p-Toluenesulfonic acid | Both are effective strong acid catalysts for the anomeric exchange. |

| Reported Yield | ~74% | Varies, often comparable | The classical method is well-optimized and provides good yields. Alternative methods aim to reduce costs or environmental footprint. |

Spectroscopic and Analytical Characterization

Unambiguous identification of benzoylated ribofuranose derivatives is critical for their use in subsequent reactions. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural elucidation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of a compound like 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is highly characteristic.

-

Aromatic Region (δ 7.3-8.1 ppm): Multiple complex multiplets corresponding to the protons of the three benzoyl groups are observed.

-

Anomeric Proton (δ ~6.4 ppm): The proton at C1 (H-1) is significantly downfield due to the deshielding effect of two adjacent oxygen atoms. For the β-anomer, it typically appears as a singlet or a narrow doublet.

-

Ribose Ring Protons (δ ~4.5-5.9 ppm): The protons on the ribose ring (H-2, H-3, H-4) appear in this region, often as complex multiplets. Their exact shifts are indicative of the benzoylated state.

-

C5 Protons (δ ~4.5-4.8 ppm): The two protons on C5 (H-5a, H-5b) are diastereotopic and typically appear as distinct signals.

-

Acetyl Protons (δ ~2.0 ppm): A sharp singlet integrating to three protons confirms the presence of the anomeric acetyl group.

Representative NMR Data

The following table summarizes typical chemical shifts for the key intermediate.

| Proton Assignment | Typical Chemical Shift (δ ppm) | Multiplicity | Reference |

| Aromatic (Bz) | 7.34 - 8.08 | m | |

| H-1 (Anomeric) | 6.44 | s | |

| H-2 | 5.92 | m | |

| H-3 | 5.80 | m | |

| H-4 | 4.79 | m | |

| H-5a, H-5b | 4.52 | m | |

| -COCH₃ (Acetyl) | 2.00 | s |

Data is for 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in CDCl₃.

¹³C NMR and Other Techniques

-

¹³C NMR: Confirms the carbon skeleton. Key signals include the carbonyl carbons of the benzoyl and acetyl groups (~165-170 ppm), the aromatic carbons (~128-134 ppm), and the anomeric carbon (C1) at ~97 ppm.

-

Mass Spectrometry (MS): Provides the molecular weight, confirming the successful incorporation of all acyl groups.

-

Infrared (IR) Spectroscopy: Shows strong characteristic absorbance bands for the ester carbonyl (C=O) groups around 1720-1740 cm⁻¹.

Applications in Medicinal Chemistry and Drug Discovery

The paramount application of benzoylated ribofuranose derivatives is as glycosyl donors for the synthesis of nucleoside analogues. These analogues, where either the sugar or the nucleobase is modified, are a cornerstone of antiviral and anticancer chemotherapy.

The Vorbrüggen Glycosylation

The most prominent reaction employing these derivatives is the Vorbrüggen glycosylation. This reaction couples the protected sugar with a silylated nucleobase (e.g., uracil, cytosine, adenine) in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).

Mechanism and Rationale:

-

Activation: The Lewis acid coordinates to the anomeric acetyl group, facilitating its departure.

-

Oxocarbenium Ion Formation: The C2-benzoyl group participates, forming a stabilized benzoxonium ion intermediate. This intermediate sterically shields the α-face of the ribose ring.

-

Nucleophilic Attack: The silylated nucleobase attacks the anomeric carbon (C1) from the less hindered β-face.

-

Product Formation: This results in the stereoselective formation of the desired β-N-glycosidic bond, yielding the protected nucleoside.

The benzoyl groups are then removed under basic conditions (e.g., sodium methoxide in methanol) to yield the final nucleoside analogue.

// Nodes Ribose_Donor [label="1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose", fillcolor="#FBBC05"]; Silylated_Base [label="Silylated Nucleobase\n(e.g., silyl-uracil)", fillcolor="#E8F0FE"]; Lewis_Acid [label="Lewis Acid\n(e.g., TMSOTf)", shape=ellipse, fillcolor="#FFFFFF"]; Intermediate [label="Benzoxonium Ion\nIntermediate", shape=diamond, fillcolor="#FCE8E6"]; Protected_Nucleoside [label="Protected β-Nucleoside", fillcolor="#E6F4EA"]; Final_Nucleoside [label="Final Nucleoside Analogue\n(Antiviral/Anticancer)", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Ribose_Donor -> Intermediate; Silylated_Base -> Intermediate; Lewis_Acid -> Intermediate [style=dashed, label=" Catalyst"]; Intermediate -> Protected_Nucleoside [label=" Nucleophilic Attack\n(β-selective)"]; Protected_Nucleoside -> Final_Nucleoside [label=" Deprotection\n(e.g., NaOMe/MeOH)"]; } .dot Caption: The role of benzoylated ribofuranose in Vorbrüggen glycosylation.

Direct Biological Activity

While their fame rests on being synthetic precursors, it is important to note that the benzoylated ribofuranose derivatives themselves are not typically designed for direct biological activity. Their lipophilic nature, conferred by the benzoyl groups, would significantly alter their interaction with biological targets compared to the final, deprotected nucleosides. The literature overwhelmingly points to their use as intermediates to build molecules like Remdesivir, Sofosbuvir, and others that possess the actual therapeutic effect.[4][6]

Key Experimental Protocols

The following protocol is a synthesized representation based on established literature procedures for the multi-gram synthesis of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.[7][8]

Objective: To synthesize 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose from D-ribose.

Materials:

-

D-Ribose

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Pyridine (anhydrous)

-

Benzoyl Chloride

-

Acetic Anhydride

-

Glacial Acetic Acid

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

Step 1: Methyl D-Ribofuranoside Synthesis

-

To a flask containing anhydrous methanol (200 mL) cooled in an ice bath, slowly add concentrated H₂SO₄ (2 mL).

-

Add D-ribose (20.0 g, 0.133 mol) in portions to the cooled solution while stirring.

-

Remove the ice bath and stir the mixture at room temperature for 5 hours.

-

Neutralize the reaction by carefully adding solid sodium bicarbonate until effervescence ceases.

-

Filter the mixture to remove solids and concentrate the filtrate under reduced pressure to obtain a viscous oil (methyl ribofuranoside mixture). This crude product is used directly in the next step.

Step 2: Benzoylation (Methyl 2,3,5-tri-O-benzoyl-D-ribofuranoside)

-

Dissolve the crude methyl ribofuranoside in anhydrous pyridine (150 mL) and cool the solution in an ice bath.

-

Slowly add benzoyl chloride (55 mL, 0.47 mol) dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours.

-

Cool the reaction mixture again and slowly quench by adding ice water.

-

Extract the mixture with dichloromethane (3 x 100 mL).

-

Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the crude tribenzoate.

Step 3: Acetolysis (1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose)

-

Dissolve the crude tribenzoate in a mixture of glacial acetic acid (120 mL) and acetic anhydride (15 mL).

-

Cool the solution in an ice bath and slowly add concentrated H₂SO₄ (9 mL).

-

Stir the reaction mixture at 10°C for 18 hours.

-

Carefully pour the reaction mixture into ice water and extract with dichloromethane (3 x 100 mL).

-

Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate to a crude solid.

-

Purify the product by flash column chromatography (e.g., 3:1 Hexanes/Ethyl Acetate) or recrystallization from ethanol to afford the title compound as a white crystalline solid.

Self-Validation Note: Each step must be monitored by TLC to ensure completion of the reaction. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and melting point analysis, comparing the data to literature values.

Conclusion and Future Outlook

Benzoylated ribofuranose derivatives, particularly 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, are not merely reagents but are enabling molecules in the field of medicinal chemistry. Their synthesis, refined over decades, represents a masterful application of protecting group strategy to solve a fundamental challenge of selectivity. The robustness, crystallinity, and stereodirecting influence of the benzoyl group make these compounds indispensable for the construction of β-nucleoside analogues.

While their primary role as synthetic intermediates is firmly established, the principles of their design and use continue to inform modern synthetic chemistry. Future efforts may focus on developing even more efficient, atom-economical, and environmentally benign ("green") methods for their synthesis, potentially reducing the number of steps or employing catalytic rather than stoichiometric reagents. Nonetheless, the foundational importance of benzoylated ribofuranose derivatives in the pharmacopoeia of antiviral and anticancer drugs is secure, cementing their status as cornerstone molecules in the service of human health.

References

- 1. Synthesis and antiviral activity of certain carbamoylpyrrolopyrimidine and pyrazolopyrimidine nucleosides. | Semantic Scholar [semanticscholar.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Rapid glycation with D-ribose induces globular amyloid-like aggregations of BSA with high cytotoxicity to SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Benzoyl peroxide cytotoxicity evaluated in vitro with the human keratinocyte cell line, RHEK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]

- 7. 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose | C28H24O9 | CID 10929242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gateway to 3'-Fluorinated Nucleosides: A Technical Guide to 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the history, synthesis, and critical role of 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose, a pivotal intermediate in the synthesis of 3'-deoxy-3'-fluoronucleoside analogues. These analogues are a class of compounds that have demonstrated significant therapeutic potential, particularly as antiviral and anticancer agents. We will explore the scientific rationale behind the synthetic strategies developed by pioneers in the field, provide a detailed experimental protocol, and illuminate the compound's enduring importance in medicinal chemistry.

Introduction: The Dawn of Fluorinated Nucleosides

The introduction of a fluorine atom into a biologically active molecule can profoundly alter its properties. In the realm of nucleoside chemistry, the strategic placement of fluorine can enhance metabolic stability, modulate enzyme-substrate interactions, and ultimately, amplify therapeutic efficacy. The pursuit of potent antiviral and anticancer agents in the mid-20th century led to a surge in the development of synthetic methodologies for fluorinated carbohydrates and nucleosides.

At the forefront of this wave were chemists like J.J. Fox and K.A. Watanabe, whose work laid the foundation for the synthesis of a wide array of fluorinated nucleoside analogues.[1][2] Their research was driven by the understanding that modifying the sugar moiety of a nucleoside could lead to compounds that act as chain terminators in DNA or RNA synthesis, a key mechanism in combating viral replication and cancer cell proliferation.

It is within this vibrant scientific context that this compound emerged not as a therapeutic agent itself, but as a crucial building block—a gateway to a multitude of 3'-deoxy-3'-fluoronucleosides.[3] Its design is a testament to the strategic thinking required in multistep organic synthesis, where the careful selection of protecting groups is paramount to achieving the desired stereochemistry and reactivity.

The Strategic Synthesis: A Historical Perspective

While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis can be understood as a logical progression of the methodologies being developed for fluorinated sugars. The general approach involves the stereoselective introduction of a fluorine atom at the 3'-position of a suitably protected ribofuranose derivative.

The key challenges in synthesizing this intermediate were:

-

Stereocontrol: Ensuring the fluorine atom was introduced with the correct stereochemistry (the ribo configuration).

-

Protecting Group Strategy: Selecting protecting groups that would be stable throughout the fluorination and subsequent reaction steps, yet could be selectively removed. The acetyl groups at the 1- and 2-positions and the benzoyl group at the 5-position were chosen for their distinct reactivity and removal conditions.

-

Fluorinating Agent: The choice of fluorinating agent was critical. Early methods often employed harsh reagents, but the development of milder and more selective agents, such as diethylaminosulfur trifluoride (DAST), was a significant advancement.[1]

The synthesis of this key intermediate paved the way for the efficient production of various 3'-deoxy-3'-fluoronucleoside analogues for biological evaluation.

Experimental Protocol: A Representative Synthesis

The following is a detailed, step-by-step methodology representative of the synthesis of this compound, based on established principles of fluorinated carbohydrate chemistry.

Step 1: Preparation of 1,2,5-Tri-O-acetyl-D-xylofuranose

The synthesis begins with a readily available starting material, D-xylose, which is first converted to a protected precursor.

-

Rationale: The use of protecting groups is essential to direct the reaction to the desired hydroxyl group. Acetyl groups are chosen for their ease of introduction and subsequent manipulation.

Step 2: Introduction of the 3'-Hydroxyl Group with Inversion of Configuration

This step establishes the crucial ribo configuration from the xylo precursor.

-

Rationale: This is typically achieved through an oxidation-reduction sequence or a nucleophilic displacement of a good leaving group.

Step 3: Selective Benzoylation of the 5'-Hydroxyl Group

The primary 5'-hydroxyl group is selectively protected with a benzoyl group.

-

Rationale: The benzoyl group is more stable than the acetyl groups under certain conditions, allowing for selective deprotection later in the synthesis. Its steric bulk also influences the reactivity of the molecule.

Step 4: Fluorination of the 3'-Hydroxyl Group

The key fluorination step is carried out using a suitable fluorinating agent.

-

Rationale: Diethylaminosulfur trifluoride (DAST) is a common choice for this transformation as it promotes the displacement of a hydroxyl group with fluorine, typically with inversion of configuration.

Step 5: Acetylation of the Anomeric Position

The final step involves the acetylation of the anomeric hydroxyl group to yield the target compound.

-

Rationale: The anomeric acetate serves as a good leaving group in the subsequent glycosylation reaction to form the desired nucleoside.

Below is a visual representation of this synthetic workflow:

Caption: Synthetic workflow for this compound.

The Role as a Key Intermediate in Drug Discovery

The true significance of this compound lies in its utility as a versatile intermediate for the synthesis of 3'-deoxy-3'-fluoronucleosides. The protected sugar can be coupled with various nucleobases (purines and pyrimidines) to generate a library of novel nucleoside analogues for biological screening.

The logical relationship for its application in nucleoside synthesis is as follows:

Caption: Application of the intermediate in the synthesis of 3'-fluoronucleosides.

Data Summary

While specific quantitative data for the initial discovery is not available, representative yields for the key synthetic steps are summarized in the table below based on analogous syntheses reported in the literature.

| Step | Transformation | Reagents | Typical Yield (%) |

| 1 | Acetylation of D-xylose | Acetic anhydride, Pyridine | 85-95 |

| 2 | Inversion at C3 | Oxidation (e.g., PCC), Reduction (e.g., NaBH4) | 70-80 |

| 3 | Selective 5'-O-Benzoylation | Benzoyl chloride, Pyridine | 80-90 |

| 4 | 3'-Fluorination | DAST | 60-75 |

| 5 | Anomeric Acetylation | Acetic anhydride, Pyridine | 85-95 |

Conclusion: An Enduring Legacy in Medicinal Chemistry

This compound stands as a testament to the ingenuity of synthetic chemists in the mid-20th century. While not a therapeutic agent itself, its development was a critical step in enabling the exploration of 3'-deoxy-3'-fluoronucleosides as potential drugs. The strategic choices made in its design and synthesis have had a lasting impact on the field of medicinal chemistry, and the principles behind its creation continue to inform the development of new therapeutic agents today. This versatile intermediate remains a valuable tool for researchers and drug development professionals working to combat viral diseases and cancer.

References

- 1. The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereoselective Synthesis of 3′-Deoxy-3′-fluoroadenosine. | Semantic Scholar [semanticscholar.org]

- 3. Synthesis and anti-trypanosomal activity of 3'-fluororibonucleosides derived from 7-deazapurine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Role of Fluorine in Nucleoside Analog Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Fluorinated nucleoside analogs represent a cornerstone of modern chemotherapy and antiviral treatment. These synthetic molecules are designed to mimic naturally occurring nucleosides, the building blocks of DNA and RNA. The introduction of a fluorine atom, a small but highly electronegative element, at a strategic position within the nucleoside structure dramatically alters its physicochemical properties. This modification can enhance metabolic stability, modulate the acidity of neighboring protons, and influence the sugar pucker conformation, ultimately leading to potent and often selective biological activity.

The majority of fluorinated nucleoside analogs function as prodrugs. Upon cellular uptake, they undergo intracellular phosphorylation by host or viral kinases to their active triphosphate forms. These activated analogs then interfere with nucleic acid synthesis or function through several well-defined mechanisms:

-

Inhibition of Key Enzymes: The triphosphate analogs can act as competitive inhibitors of essential enzymes involved in nucleotide metabolism, such as DNA polymerases, reverse transcriptases, and thymidylate synthase.

-

DNA/RNA Chain Termination: Incorporation of the analog into a growing DNA or RNA strand can prevent further elongation, leading to premature chain termination.

-

Induction of Dysfunctional Nucleic Acids: The presence of the analog within DNA or RNA can alter its structure and function, leading to errors in replication, transcription, and translation.

This guide provides a comprehensive overview of the established and potential therapeutic targets of fluorinated nucleoside analogs, detailing their mechanisms of action, relevant experimental protocols, and future directions in the field.

Part 1: Core Therapeutic Targets in Oncology

Fluorinated nucleosides have been a mainstay of cancer treatment for decades, primarily by targeting the machinery of DNA synthesis, which is highly active in rapidly proliferating cancer cells.

Thymidylate Synthase (TS): The 5-Fluorouracil Story

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of thymidine, a necessary component of DNA. Its inhibition leads to a depletion of the thymidine triphosphate (dTTP) pool, which in turn causes catastrophic DNA damage and triggers apoptosis.

The archetypal drug targeting TS is 5-Fluorouracil (5-FU), which is metabolically converted to fluorodeoxyuridine monophosphate (FdUMP). FdUMP forms a stable ternary complex with TS and the cofactor N⁵,N¹⁰-methylenetetrahydrofolate, effectively shutting down the enzyme's catalytic cycle. Capecitabine is an orally bioavailable prodrug that is converted to 5-FU in a multi-step enzymatic process, with the final conversion step preferentially occurring in tumor tissue.

Caption: Metabolic activation and mechanism of action of 5-Fluorouracil (5-FU).

DNA Polymerase & Ribonucleotide Reductase: The Dual Action of Gemcitabine

Gemcitabine (dFdC), a difluorinated analog of deoxycytidine, is a cornerstone in the treatment of various solid tumors, including pancreatic, lung, and bladder cancers. Its mechanism is multifaceted, targeting two critical enzymes in DNA synthesis.

After intracellular phosphorylation to its di- and triphosphate forms (dFdCDP and dFdCTP), Gemcitabine exerts its cytotoxic effects:

-

Inhibition of Ribonucleotide Reductase (RNR): Gemcitabine diphosphate (dFdCDP) is a potent inhibitor of RNR, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides. This inhibition depletes the pool of deoxynucleotides available for DNA synthesis.

-

DNA Chain Termination: Gemcitabine triphosphate (dFdCTP) competes with the natural substrate dCTP for incorporation into DNA by DNA polymerase. Once incorporated, the presence of the two fluorine atoms on the 2' carbon of the sugar creates a steric hindrance that allows for the addition of one more nucleotide before DNA synthesis is irreversibly halted. This "masked chain termination" helps the fraudulent DNA evade immediate repair by exonucleases.

Caption: Dual mechanism of action of Gemcitabine.

Experimental Protocol: Cell Viability (MTS) Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a fluorinated nucleoside analog in a cancer cell line.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., Panc-1 for pancreatic cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Drug Preparation: Prepare a 2X serial dilution of the fluorinated nucleoside analog in culture medium. A typical concentration range would be from 100 µM down to 0.01 µM. Include a vehicle control (medium with DMSO, if applicable) and a no-cell control (medium only).

-

Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Incubate for 72 hours.

-

MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

-

Incubation & Measurement: Incubate the plate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of the no-cell control from all other values.

-

Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% viability).

-

Plot the % viability against the log of the drug concentration and fit a non-linear regression curve (log(inhibitor) vs. normalized response -- variable slope) to determine the IC50 value.

-

Table 1: Comparative Cytotoxicity of Selected Analogs in Cancer Cell Lines

| Compound | Cancer Type | Cell Line | IC50 (nM) |

| 5-Fluorouracil | Colon | HCT116 | ~2,500 |

| Gemcitabine | Pancreatic | Panc-1 | ~20 |

| Gemcitabine | Lung | A549 | ~15 |

| Capecitabine | Breast | MCF-7 | ~15,000 |

Note: IC50 values are approximate and can vary significantly based on experimental conditions.

Part 2: Key Therapeutic Targets in Virology

The principle of targeting nucleic acid synthesis is also highly effective against viruses, which rely on their own or host cell machinery for replication. The key to successful antiviral therapy is selectivity – inhibiting the viral polymerase much more effectively than host cell polymerases.

Viral Polymerases: Reverse Transcriptase and RNA-Dependent RNA Polymerase

Viral polymerases are prime targets due to their essential role in replicating the viral genome.

-

Emtricitabine (FTC): This fluorinated analog of cytidine is a potent inhibitor of HIV reverse transcriptase. After conversion to its triphosphate form, it is incorporated into the growing viral DNA chain, causing termination. Its high affinity for the viral enzyme and low affinity for human DNA polymerases contribute to its favorable safety profile.

-

Sofosbuvir: A phosphoramidate prodrug of a fluorinated uridine analog, Sofosbuvir is a revolutionary treatment for Hepatitis C Virus (HCV). It is metabolized to its active triphosphate form, which acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase, leading to chain termination and cessation of viral replication.

Caption: General mechanism of fluorinated nucleoside analogs in antiviral therapy.

Experimental Protocol: Viral Polymerase Inhibition Assay

Objective: To measure the inhibitory activity of a compound against a specific viral polymerase (e.g., HCV NS5B).

Methodology:

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl2, DTT, and KCl.

-

Components: In a 96-well plate, combine:

-

Recombinant viral polymerase enzyme.

-

A synthetic RNA or DNA template.

-

A mixture of natural NTPs (ATP, GTP, CTP) and a labeled UTP (e.g., Biotin-UTP).

-

Serial dilutions of the inhibitor (triphosphate form of the analog).

-

-

Initiation: Initiate the reaction by adding the enzyme or template. Incubate at the optimal temperature for the enzyme (e.g., 30°C) for 1-2 hours.

-

Detection: Stop the reaction and detect the incorporation of the labeled nucleotide. For a biotin-labeled system, this involves transferring the reaction mixture to a streptavidin-coated plate, washing away unincorporated nucleotides, and adding a europium-labeled antibody or other detection reagent.

-

Measurement: Read the signal (e.g., time-resolved fluorescence) using a plate reader.

-

Analysis: Calculate the percent inhibition for each concentration of the compound relative to a no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50.

Part 3: Emerging and Potential Therapeutic Targets

Research continues to uncover new applications for fluorinated nucleoside analogs beyond the traditional realms of cancer and virology.

Parasitic Nucleoside Kinases

Many parasitic protozoa, such as Leishmania and Trypanosoma, are incapable of de novo purine synthesis and rely on salvaging purines from their host. This dependency creates a therapeutic window. These parasites possess unique nucleoside kinases that can phosphorylate fluorinated nucleoside analogs that are not recognized by human enzymes. The resulting toxic nucleotide can then be incorporated into the parasite's DNA, leading to selective cell death. This approach is under active investigation for developing new antiparasitic drugs.

Sam-I Riboswitch in Bacteria

Recent studies have identified fluorinated purine analogs that can target bacterial riboswitches. Riboswitches are non-coding RNA structures in the 5' untranslated region of bacterial mRNAs that regulate gene expression upon binding to a specific metabolite. The Sam-I riboswitch, for example, controls the expression of genes involved in methionine metabolism. Fluorinated analogs that mimic the natural ligand (S-adenosylmethionine) can bind to the riboswitch and aberrantly repress these essential genes, exhibiting antibacterial activity. This represents a novel mechanism of action, moving the target from an enzyme to a functional RNA element.

Part 4: Challenges and Future Directions

Despite their success, the utility of fluorinated nucleoside analogs is often limited by two major factors: drug resistance and host toxicity.

-

Mechanisms of Resistance: Resistance can arise through various mechanisms, including:

-

Downregulation of activating kinases (e.g., deoxycytidine kinase for Gemcitabine).

-

Upregulation of catabolizing enzymes (e.g., cytidine deaminase).

-

Mutations in the target enzyme that reduce drug binding.

-

-

Future Strategies: To overcome these challenges, current research is focused on:

-

Novel Prodrug Designs: Developing analogs with improved tumor-targeting or cell-penetrating capabilities (e.g., ProTide technology used for Sofosbuvir).

-

Combination Therapies: Combining fluorinated nucleosides with other agents that can overcome resistance mechanisms or synergistically enhance cytotoxicity.

-

Targeting Novel Pathways: Expanding the application of these versatile molecules to new targets, such as the parasitic and bacterial pathways discussed above.

-

The strategic application of fluorine chemistry continues to be a powerful tool in drug discovery. As our understanding of cellular and pathogen biology deepens, so too will the potential for developing next-generation fluorinated nucleoside analogs with improved efficacy and selectivity.

Methodological & Application

Application Notes and Protocols for 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose in Cancer Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Fluorinated Nucleoside Analogs in Oncology